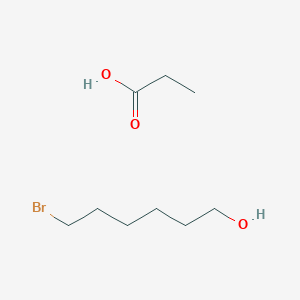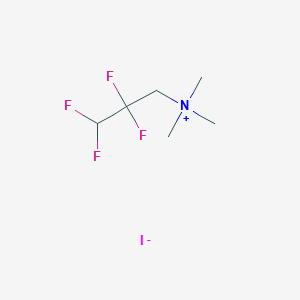
2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide is a fluorinated quaternary ammonium compound It is characterized by the presence of four fluorine atoms and a trimethylammonium group attached to a propan-1-aminium backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide typically involves the reaction of 2,2,3,3-tetrafluoropropanol with trimethylamine in the presence of a suitable iodinating agent. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: Polar solvents such as acetonitrile or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of corresponding quaternary ammonium salts with different anions.
Oxidation: Potential formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified fluorine content.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide involves its interaction with molecular targets such as enzymes and cell membranes. The fluorine atoms enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The trimethylammonium group facilitates binding to negatively charged sites on proteins and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: A related compound with similar fluorine content but lacking the trimethylammonium group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different structural features.
2-Trifluoromethyl-2-propanol: A compound with a trifluoromethyl group instead of tetrafluoro substitution.
Uniqueness
2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide is unique due to its combination of fluorine atoms and a quaternary ammonium group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
116826-67-6 |
|---|---|
Molekularformel |
C6H12F4IN |
Molekulargewicht |
301.06 g/mol |
IUPAC-Name |
trimethyl(2,2,3,3-tetrafluoropropyl)azanium;iodide |
InChI |
InChI=1S/C6H12F4N.HI/c1-11(2,3)4-6(9,10)5(7)8;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HYPJMYAIQGXKRC-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC(C(F)F)(F)F.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




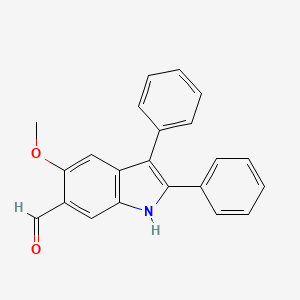
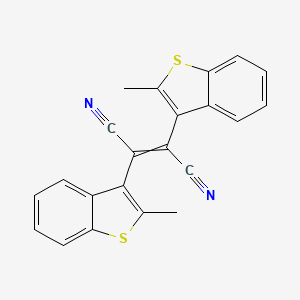
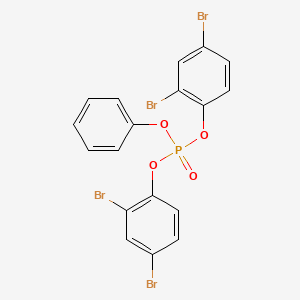

![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
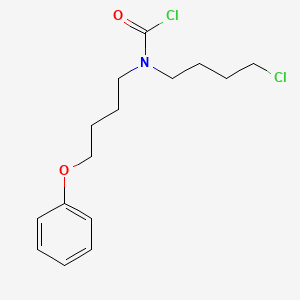
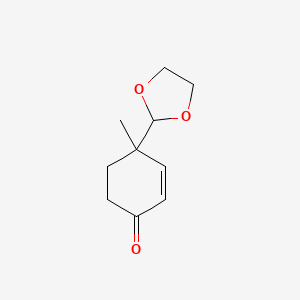
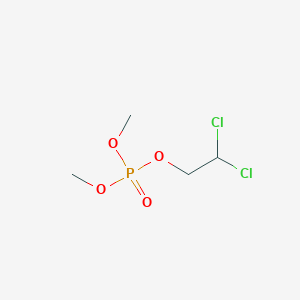
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)

